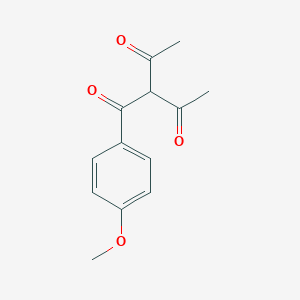

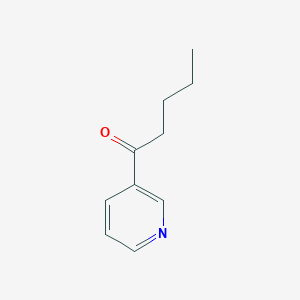

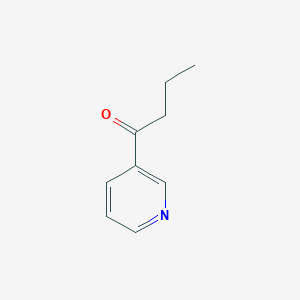

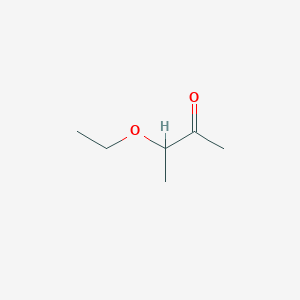

1-(Pyridin-3-yl)butan-1-one

Vue d'ensemble

Description

1-(Pyridin-3-yl)butan-1-one is a compound that can be associated with pyridine derivatives, which are known for their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Although the provided papers do not directly discuss 1-(Pyridin-3-yl)butan-1-one, they do provide insights into the chemistry of related pyridine compounds and their reactivity, which can be extrapolated to understand the behavior of 1-(Pyridin-3-yl)butan-1-one.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the condensation of substituted 1-buten-3-yne with ketones and ammonia over a catalyst such as Cd3(PO4)/Al2O3 can lead to the formation of pyridine bases . This method could potentially be adapted for the synthesis of 1-(Pyridin-3-yl)butan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by the presence of aromatic rings and functional groups that can participate in tautomeric shifts. DFT studies on related compounds, such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, reveal that tautomeric preferences are influenced by the strength of intramolecular hydrogen bonds and the aromatic character of the rings . These findings suggest that 1-(Pyridin-3-yl)butan-1-one may also exhibit tautomeric behavior, which could be analyzed using similar computational methods.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For example, 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione can react with cyanothioacetamide and cyanoacetamide to yield pyridine-2(1H)thione/one derivatives . Additionally, oxidative coupling reactions can occur with alkanones in the presence of palladium(II) complexes, leading to the formation of compounds with pyridine moieties . These reactions highlight the reactivity of pyridine derivatives and suggest that 1-(Pyridin-3-yl)butan-1-one could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's stability, reactivity, and solubility. While the provided papers do not directly discuss the properties of 1-(Pyridin-3-yl)butan-1-one, they do provide a basis for understanding how substituents on the pyridine ring can impact the overall properties of the molecule. For instance, the solvent can influence the stability of tautomers, as seen in the case of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione .

Applications De Recherche Scientifique

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, such as 1-(Pyridin-3-yl)butan-1-one, are of significant interest in chemical research due to their versatile chemical properties and potential applications. The literature review by Boča, Jameson, and Linert (2011) provides an extensive overview of the chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This review suggests potential areas of research for analogous pyridine compounds, including 1-(Pyridin-3-yl)butan-1-one, particularly in the development of complex compounds and exploration of their properties (Boča, Jameson, & Linert, 2011).

Medicinal and Biological Applications

The medicinal importance of pyridine derivatives is well-documented, with these compounds having a range of biological activities and several being used clinically. Altaf et al. (2015) summarize the medicinal uses of pyridine derivatives, including their antifungal, antibacterial, antioxidant, and anticancer activities. This highlights the potential for 1-(Pyridin-3-yl)butan-1-one to be investigated for similar biological activities, given its structural similarity to other bioactive pyridine derivatives (Altaf et al., 2015).

Catalysis and Synthetic Applications

Pyridine derivatives also play a crucial role in catalysis and as intermediates in organic synthesis. The versatility of these compounds, including potential derivatives of 1-(Pyridin-3-yl)butan-1-one, is underscored by their application in the development of novel catalysts and synthetic methodologies. For instance, the work by Guan et al. (2016) on pyridine-based agrochemicals demonstrates the utility of pyridine derivatives in the design and discovery of new agrochemicals through intermediate derivatization methods. This suggests that compounds like 1-(Pyridin-3-yl)butan-1-one could be valuable in the synthesis and optimization of agrochemicals and other organic compounds (Guan et al., 2016).

Mécanisme D'action

Target of Action

It is known that many pyridine derivatives have good biological activity and are widely used in the fields of pesticides and medicines .

Mode of Action

It is known that pyridine derivatives can interact with various biological targets, leading to changes in cellular processes .

Result of Action

Some pyridine-based compounds have been found to exhibit antifungal activity .

Propriétés

IUPAC Name |

1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORUAYHMUWRFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332661 | |

| Record name | 1-(Pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)butan-1-one | |

CAS RN |

1701-70-8 | |

| Record name | 3-Butyrylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BUTYRYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BS6AQ13XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-(pyridin-3-yl)butan-1-one important in NNK research?

A1: 1-(Pyridin-3-yl)butan-1-one forms the core structure of the carcinogen NNK. Researchers have synthesized a derivative of NNK that incorporates this structural motif, designated as “NNK hapten,” to induce the production of NNK-specific antibodies []. This approach aims to understand and potentially mitigate the harmful effects of NNK.

Q2: How effective was the use of the NNK hapten in inducing an antibody response?

A2: The NNK hapten, conjugated to diphtheria toxoid, successfully induced both polyclonal and monoclonal antibodies. Two monoclonal antibodies, P9D5 and P7H3, demonstrated high affinity for the NNK hapten with Kd values of 45.8 nM and 37.6 nM, respectively []. These antibodies also exhibited strong binding to NNK and its metabolite NNAL. Importantly, they showed minimal cross-reactivity with metabolites associated with NNK detoxification, suggesting their potential for targeted interventions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)